Chemical structure and properties of 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol
Chemical structure and properties of 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol
The following technical guide details the chemical structure, physicochemical properties, synthesis, and medicinal chemistry applications of 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol .
Executive Summary
1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol is a bicyclic amine derivative widely utilized in modern drug discovery as a conformationally restricted bioisostere of N-(2-hydroxypropyl)morpholine. By embedding the morpholine pharmacophore into a bridged [3.2.1] bicyclic system, this scaffold reduces the entropic penalty of receptor binding and often enhances selectivity for targets such as mTOR, GPCRs, and monoamine transporters.
This guide provides a comprehensive analysis of the molecule’s structural dynamics, synthetic pathways, and physicochemical profile, designed for researchers optimizing lead compounds for CNS penetration and metabolic stability.
Chemical Structure & Stereochemistry[1]
Core Architecture
The molecule consists of two distinct structural domains:
-
The Core: 3-Oxa-8-azabicyclo[3.2.1]octane .[1][2][3][4][5][6] This is a bridged heterocycle where a nitrogen atom occupies the one-atom bridge (position 8) and an oxygen atom occupies the center of the three-atom bridge (position 3).
-
The Tail: A 2-hydroxypropyl group attached to the bridgehead nitrogen (N8), introducing a chiral center at the secondary alcohol position.
IUPAC Numbering Logic:
-
Bridgeheads: C1 and C5.
-
Nitrogen Bridge: Position 8 (connecting C1 and C5).
-
Oxygen Bridge: Position 3 (part of the C2-C3-C4 chain connecting C1 and C5).
-
Ethylene Bridge: C6-C7 (connecting C1 and C5).
This structure effectively mimics a morpholine ring constrained by an ethylene bridge across its 2,6-positions (morpholine numbering), forcing the ring into a rigid chair-like conformation.
Stereochemical Considerations
-
Meso Core: The unsubstituted 3-oxa-8-azabicyclo[3.2.1]octane core possesses a plane of symmetry passing through N8, O3, and the midpoint of the C6-C7 bond. It is achiral (meso).
-
Chiral Tail: The introduction of the 2-hydroxypropyl group creates a stereocenter at the alcohol carbon. Consequently, the target molecule exists as a pair of enantiomers:
-
(2S)-1-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol
-
(2R)-1-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol
-
-
Conformation: The bicyclic framework locks the N-lone pair orientation, which can significantly influence the pKa and hydrogen-bond accepting capability compared to free morpholine.
Figure 1: Structural assembly and key pharmacophoric features.
Physicochemical Profiling
The following data represents a synthesis of experimental values for the core and calculated predictions for the hydroxypropyl derivative.
| Property | Value | Context & Implication |
| Molecular Formula | C | Low MW fragment, ideal for Fsp3 enhancement. |
| Molecular Weight | 171.24 g/mol | Well below the Rule of 5 cutoff; allows for significant derivatization. |
| pKa (Basic) | 8.2 – 8.6 (Est.) | The bridgehead nitrogen is less basic than tropane (pKa ~10) due to the inductive effect of the ether oxygen, improving oral bioavailability. |
| logP | 0.6 – 0.9 (Pred.) | Moderate lipophilicity; good balance for solubility and membrane permeability. |
| TPSA | ~55 Ų | 32 (Ether) + 20 (OH) + 3 (Amine). Excellent for CNS penetration (Target < 90 Ų). |
| H-Bond Donors | 1 (OH) | Facilitates specific interactions; can be capped (ester/ether) to modulate kinetics. |
| H-Bond Acceptors | 3 (N, O, OH) | High acceptor density relative to size. |
| Boiling Point | >250°C (Est.) | Likely a viscous oil or low-melting solid at RT. |
Synthesis & Manufacturing
The synthesis is a robust, self-validating two-stage process. The core is typically constructed via cyclodehydration, while the final target is generated through regioselective epoxide ring opening.
Synthetic Pathway
-
Core Construction: cis-N-Benzyl-2,5-bis(hydroxymethyl)pyrrolidine is cyclized using a dehydrating agent (e.g., HBr/H2SO4 or TsCl/Pyridine) to form the ether bridge. The benzyl group is subsequently removed via hydrogenolysis (Pd/C, H2) to yield the secondary amine 3-oxa-8-azabicyclo[3.2.1]octane .
-
Target Derivatization: The secondary amine reacts with propylene oxide (methyloxirane). The nucleophilic nitrogen attacks the less hindered carbon of the epoxide (S
2 mechanism), yielding the secondary alcohol.
Experimental Protocol: Epoxide Opening
Note: This protocol assumes the use of the commercially available core (CAS 280-07-9).
Reagents:
-
3-Oxa-8-azabicyclo[3.2.1]octane (1.0 eq)[6]
-
Propylene Oxide (1.2 eq)[7]
-
Ethanol (Solvent, 5-10 volumes)
-
Optional: Catalytic Et
N (if using HCl salt of amine)
Procedure:
-
Setup: Charge a pressure-rated reaction vessel with 3-oxa-8-azabicyclo[3.2.1]octane dissolved in absolute ethanol.
-
Addition: Cool the solution to 0°C. Slowly add propylene oxide dropwise to control the exotherm.
-
Reaction: Seal the vessel and heat to 60°C for 4–6 hours. Monitor consumption of the amine by TLC (MeOH/DCM 1:9, Ninhydrin stain) or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol and excess propylene oxide.
-
Purification: The crude product is typically a viscous oil. It can be purified via vacuum distillation or flash chromatography (eluent: DCM/MeOH/NH
). -
Validation:
-
1H NMR (CDCl3): Look for the diagnostic bridgehead protons (H1/H5) around
3.0–3.2 ppm (broad singlets) and the methyl doublet of the propyl chain at 1.1 ppm. -
MS: [M+H]+ = 172.2.
-
Figure 2: Synthetic route from pyrrolidine precursor to final amino-alcohol.
Medicinal Chemistry Applications
Bioisosterism & Conformational Restriction
The 3-oxa-8-azabicyclo[3.2.1]octane core is a "privileged scaffold" used to replace morpholine or piperazine rings.
-
Entropy: By locking the ring into a bridged conformation, the metabolic cost of freezing the ligand in the active site is reduced, potentially increasing binding affinity (potency).
-
Selectivity: The bulkier bicyclic shape can clash with non-target isoforms. For example, in mTOR inhibitors (e.g., PQR620), this core provides high selectivity over PI3K
compared to the flatter morpholine analog.
Pharmacokinetics
-
Metabolic Stability: The bridgehead carbons are protected from oxidative metabolism (CYP450). The ether oxygen reduces the basicity of the nitrogen, reducing the likelihood of hERG channel inhibition (a common issue with basic amines).
-
Brain Penetration: The combination of moderate LogP (~0.8), low MW, and specific TPSA makes this scaffold highly suitable for blood-brain barrier (BBB) penetration, as demonstrated in various CNS-active programs.
References
-
Synthesis of Bridged Morpholines: Wu, G., Kou, B., Tang, G., & Hu, T. (2015). Synthesis of Bridged Bicyclic Morpholine Amino Acids as Compact Modules for Medicinal Chemistry. Tetrahedron Letters, 56(52), 7188-7190. Link
-
mTOR Inhibitor Application (PQR620): Beaufils, F., et al. (2018).[5] Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders.[5] Journal of Medicinal Chemistry, 61(21), 9494–9512. Link
- Conformational Analysis: Caine, D. (1976). 3-Oxa-8-azabicyclo[3.2.1]octane Derivatives.
-
Core Properties (PubChem): 3-Oxa-8-azabicyclo[3.2.1]octane (CID 15235179). National Center for Biotechnology Information. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Oxa-8-azabicyclo(3.2.1)octane | C6H11NO | CID 15235179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-Oxa-8-azabicyclo[3.2.1]octane | 280-07-9 [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US4268686A - Propylene oxide reaction products - Google Patents [patents.google.com]
